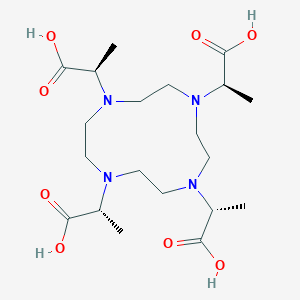

(R)-tetraMe-Tetraxetan

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H36N4O8 |

|---|---|

Molekulargewicht |

460.5 g/mol |

IUPAC-Name |

(2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid |

InChI |

InChI=1S/C20H36N4O8/c1-13(17(25)26)21-5-7-22(14(2)18(27)28)9-11-24(16(4)20(31)32)12-10-23(8-6-21)15(3)19(29)30/h13-16H,5-12H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t13-,14-,15-,16-/m1/s1 |

InChI-Schlüssel |

JNGPYTMGBKNNQV-KLHDSHLOSA-N |

Isomerische SMILES |

C[C@H](C(=O)O)N1CCN(CCN(CCN(CC1)[C@H](C)C(=O)O)[C@H](C)C(=O)O)[C@H](C)C(=O)O |

Kanonische SMILES |

CC(C(=O)O)N1CCN(CCN(CCN(CC1)C(C)C(=O)O)C(C)C(=O)O)C(C)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: (R)-tetraMe-Tetraxetan

Disclaimer: The chemical designated as "(R)-tetraMe-Tetraxetan" does not correspond to a recognized compound in standard chemical literature or databases. The name "Tetraxetan" is not a standard chemical nomenclature. It is possible that this is a non-standard, trivial, or erroneous name for a different chemical entity. This guide is based on a comprehensive search for this compound and related structural motifs. Due to the lack of specific data for "(R)-tetraMe-Tetraxetan," this document will address plausible interpretations of the name and provide general information on related chemical structures.

Nomenclature and Structural Interpretation

The name "(R)-tetraMe-Tetraxetan" suggests a chiral molecule with (R) stereochemistry, containing four methyl ("tetraMe") groups attached to a core structure named "Tetraxetan." As "Tetraxetan" is not a recognized chemical name, we will consider potential interpretations based on common four-membered ring systems.

Plausible interpretations could include tetramethyl derivatives of:

-

Cyclobutane (B1203170): A four-membered carbon ring.

-

Oxetane: A four-membered ring containing one oxygen atom.

-

Azetidine: A four-membered ring containing one nitrogen atom.

For the purpose of this guide, we will hypothesize that "Tetraxetan" may refer to a tetramethyl-substituted cyclobutane derivative, as this is a common and well-studied class of four-membered rings. The "(R)-" designation implies a specific stereoisomer of a chiral tetramethylcyclobutane.

Hypothetical Chemical Properties of a Chiral Tetramethylcyclobutane

The properties of a specific (R)-tetramethylcyclobutane isomer would be highly dependent on the substitution pattern of the methyl groups on the cyclobutane ring. Without a defined structure, we can only provide general expected properties based on known tetramethylcyclobutane isomers.

Table 1: General Physicochemical Properties of Tetramethylcyclobutanes

| Property | Expected Value/Range | Notes |

| Molecular Formula | C₈H₁₆ | Consistent for all tetramethylcyclobutane isomers. |

| Molecular Weight | 112.21 g/mol | Consistent for all tetramethylcyclobutane isomers. |

| Boiling Point | 110-130 °C | Highly dependent on the specific isomer and its symmetry. |

| Density | ~0.7-0.8 g/cm³ | Typical for saturated hydrocarbons of this molecular weight. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether). | Expected behavior for a nonpolar hydrocarbon. |

| Chirality | Dependent on substitution pattern. | The "(R)-" designation indicates the compound is chiral. |

Synthesis and Experimental Protocols

The synthesis of a specific (R)-tetramethylcyclobutane isomer would require a stereoselective approach. A common method for creating substituted cyclobutanes is through [2+2] cycloaddition reactions.

Example Experimental Protocol: Stereoselective [2+2] Cycloaddition

This is a generalized protocol and would require significant optimization for a specific target isomer.

-

Reactant Preparation: A chiral alkene is reacted with another alkene under photochemical or thermal conditions. The choice of starting materials is crucial for controlling the stereochemistry of the final product.

-

Reaction Setup: The reaction is typically carried out in an inert solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

-

Initiation: For photochemical [2+2] cycloadditions, a UV lamp (e.g., mercury-vapor lamp) is used to irradiate the reaction mixture. For thermal cycloadditions, the reaction is heated to the required temperature.

-

Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to isolate the desired stereoisomer.

-

Characterization: The structure and stereochemistry of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric excess.

Workflow for Synthesis and Characterization

Caption: Generalized workflow for the synthesis and characterization of a chiral tetramethylcyclobutane.

Potential Biological Activity and Signaling Pathways

Small, lipophilic molecules like tetramethylcyclobutanes can sometimes exhibit biological activity by interacting with cellular membranes or hydrophobic pockets of proteins. Without experimental data, any discussion of signaling pathways is purely speculative.

If a compound like "(R)-tetraMe-Tetraxetan" were to be developed as a drug, its mechanism of action would need to be elucidated.

Hypothetical Drug Discovery and Analysis Workflow

Caption: A logical workflow for the discovery and mechanism of action studies for a novel chemical entity.

Conclusion

The chemical entity "(R)-tetraMe-Tetraxetan" is not described in the current chemical literature under this name. This guide has provided a speculative overview based on the interpretation of the name as a chiral tetramethylcyclobutane. Any further investigation would require a definitive chemical structure, which could be provided through a CAS number, IUPAC name, or a structural drawing (e.g., SMILES string). Researchers interested in this or similar molecules should focus on stereoselective synthesis methods and a comprehensive suite of analytical techniques to confirm the structure and properties of their target compound.

An In-depth Technical Guide to (R)-tetraMe-Tetraxetan

(R)-tetraMe-Tetraxetan , a macrocyclic chelating agent, holds a significant position in the development of targeted radiopharmaceuticals. This guide provides a comprehensive overview of its chemical identity, properties, and its role as a bifunctional chelator for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

-

IUPAC Name: (2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid[1]

(R)-tetraMe-Tetraxetan is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. Its structure is characterized by four methyl groups on the acetate (B1210297) arms, which can influence the rigidity of the chelator and the stability of the resulting metal complex.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of (R)-tetraMe-Tetraxetan, primarily sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₂₀H₃₆N₄O₈ |

| Molecular Weight | 460.52 g/mol |

| Exact Mass | 460.25331412 Da |

| XLogP3-AA | -9 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 12 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 162 Ų |

Role as a Bifunctional Chelator in Radiopharmaceuticals

(R)-tetraMe-Tetraxetan is classified as a bifunctional chelator (BFC). BFCs are crucial components in the design of modern radiopharmaceuticals for both diagnostic imaging (like Positron Emission Tomography - PET) and targeted radionuclide therapy.

The fundamental role of a BFC is to securely bind a metallic radionuclide and to be covalently attached to a targeting biomolecule, such as a peptide or antibody. This creates a stable radiopharmaceutical that can be delivered to a specific biological target, for instance, a receptor that is overexpressed on tumor cells. (R)-tetraMe-Tetraxetan is noted for its application in tumor pre-targeting strategies.

Below is a diagram illustrating the logical relationship of a bifunctional chelator in forming a targeted radiopharmaceutical.

Experimental Protocols

Representative Radiolabeling Protocol with a Gallium-68 (⁶⁸Ga)

This protocol is adapted from established procedures for DOTA-peptide radiolabeling.

Materials:

-

(R)-tetraMe-Tetraxetan conjugated to a targeting peptide.

-

⁶⁸GaCl₃ in HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator.

-

Sodium acetate or HEPES buffer (pH 4.0-4.5).

-

Sterile, pyrogen-free reaction vials.

-

Heating block.

-

Radio-TLC or HPLC system for quality control.

Procedure:

-

Buffer Preparation: Prepare a sterile sodium acetate or HEPES buffer solution to the desired pH (typically 4.0-4.5 for ⁶⁸Ga labeling).

-

Reaction Mixture: In a sterile vial, add a specific amount of the (R)-tetraMe-Tetraxetan-peptide conjugate (typically 10-50 µg).

-

pH Adjustment: Add the buffer to the vial to bring the pH to the optimal range for chelation.

-

Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial. The volume will depend on the desired radioactivity.

-

Incubation: Gently mix the solution and incubate the vial in a heating block at 90-95°C for 5-15 minutes.

-

Quality Control: After incubation, determine the radiochemical purity using radio-TLC or HPLC to separate the labeled peptide from free ⁶⁸Ga. A typical mobile phase for radio-TLC might be a 1:1 mixture of 1 M ammonium (B1175870) acetate and methanol.

The following diagram illustrates a general workflow for the production of a radiolabeled peptide.

Conclusion

(R)-tetraMe-Tetraxetan is a specialized bifunctional chelator with potential applications in the development of targeted radiopharmaceuticals. While detailed experimental data on its performance characteristics, such as stability constants with various radiometals and in vivo behavior, are not widely published, its structural similarity to DOTA suggests it is a promising candidate for stable radiometal chelation. The information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their drug development and molecular imaging research. Further experimental validation is necessary to fully characterize its properties and optimize its use in preclinical and clinical settings.

References

A Technical Guide to the Synthesis of Tetra-methylated DOTA Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetra-methylated 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) analogues. These chelating agents are of significant interest in the fields of medical imaging and radiotherapy due to their ability to form highly stable complexes with various metal ions. This document details the synthetic pathways, experimental protocols, and quantitative data for key tetra-methylated DOTA derivatives, offering a valuable resource for researchers and professionals in drug development.

Introduction to Tetra-methylated DOTA Analogues

DOTA is a highly effective chelator for a range of metal ions, particularly lanthanides, and its derivatives are widely used in clinical applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals.[1] Methylation of the DOTA scaffold can significantly influence the properties of the resulting metal complexes, including their stability, kinetic inertness, and in vivo behavior.[2] This guide focuses on two primary types of tetra-methylated DOTA analogues: those with methyl groups on the macrocyclic ring (C-alkylation) and those with methyl groups on the pendant acetate (B1210297) arms (N-alkylation with modified acetic acid).

Synthesis of Ring-Methylated DOTA Analogues

The synthesis of DOTA analogues with methyl groups on the cyclen backbone, such as (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (M4DOTA), begins with the synthesis of the corresponding methylated cyclen derivative.

Synthesis of (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane

A key intermediate for M4DOTA is the tetramethylated cyclen macrocycle. One synthetic approach involves the tetramerization of a chiral aziridine (B145994) precursor.[3]

Experimental Protocol:

-

Preparation of (S)-1-benzyl-2-methyl-aziridine: This precursor is prepared from L-2-benzylaminopropanol.[3]

-

Tetramerization: The N-benzylaziridine emulsion is mixed with ethanol (B145695) and heated to 60°C. A solution of p-toluenesulfonic acid in water is added over 8 hours. The reaction mixture is then heated to boiling.[3]

-

Work-up and Deprotection: After reaction completion, the mixture is made basic with NaOH, and the resulting tetrabenzylated tetramethylcyclen is isolated. The benzyl (B1604629) groups are removed by catalytic hydrogenation with Pd/C at 80°C and 20 bar H₂ pressure to yield the desired (2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane.[3]

Alkylation of Tetramethylcyclen to form M4DOTA

The final step is the alkylation of the four secondary amine groups of the tetramethylcyclen with a haloacetic acid. This reaction is typically carried out under basic conditions.[2]

Experimental Protocol:

-

Reaction Setup: The tetramethylcyclen is dissolved in water. Chloroacetic acid is added at room temperature.[2]

-

Alkylation: The reaction mixture is cooled to approximately 5°C, and a concentrated solution of a base such as NaOH is added slowly, maintaining the temperature below 10°C. The pH is maintained above 10.[2] The reaction is then allowed to warm to room temperature and stirred for 20-24 hours.[2]

-

Purification: The product is purified by crystallization. The reaction mixture is acidified to a pH below 3 with an acid like HCl, which causes the DOTA analogue to precipitate. The precipitate can be further purified by heating and cooling cycles and washing with an organic solvent.[2]

Synthetic Workflow for M4DOTA

Caption: Synthetic pathway for M4DOTA.

Synthesis of Pendant Arm-Methylated DOTA Analogues (DOTMA)

The synthesis of DOTA analogues with methyl groups on the acetate arms, such as DOTMA, involves the alkylation of cyclen with a methylated halo-acetic acid derivative.

Experimental Protocol:

-

Alkylation of Cyclen: Cyclen (1,4,7,10-tetraazacyclododecane) is dissolved in water.[2] An α-halo propionic acid (e.g., 2-bromopropionic acid) is used as the alkylating agent.

-

Reaction Conditions: The reaction is carried out under basic conditions, typically at a pH greater than 10, using a base like NaOH to neutralize the generated acid and deprotonate the amine groups of the cyclen. The reaction is stirred at room temperature for an extended period.

-

Purification: Similar to M4DOTA, the product can be isolated and purified by acidification of the reaction mixture to a pH below 3, leading to the precipitation of the DOTMA. Further purification can be achieved through crystallization or chromatographic methods.

Synthetic Workflow for DOTMA

Caption: Synthetic pathway for DOTMA.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of tetra-methylated DOTA analogues, compiled from various sources.

Table 1: Reaction Conditions for the Synthesis of Tetramethylcyclen Intermediate

| Parameter | Value | Reference |

| Tetramerization | ||

| Temperature | 60°C | [3] |

| Catalyst | p-Toluenesulfonic acid | [3] |

| Solvent | Ethanol/Water | [3] |

| Reaction Time | 8 hours (addition) | [3] |

| Debenzylation | ||

| Temperature | 80°C | [3] |

| Pressure | 20 bar H₂ | [3] |

| Catalyst | Pd/C | [3] |

Table 2: General Conditions for N-Alkylation of Cyclen and its Derivatives

| Parameter | Value | Reference |

| Alkylating Agent | Haloacetic acid or derivative | [2] |

| Base | NaOH | [2] |

| pH | > 10 | |

| Temperature | 5-25°C | [2] |

| Reaction Time | 20-24 hours | [2] |

| Purification | ||

| Precipitation pH | < 3 | [2] |

Conclusion

The synthesis of tetra-methylated DOTA analogues is a multi-step process that primarily relies on the alkylation of a cyclen or a substituted cyclen macrocycle. The specific positioning of the methyl groups, either on the macrocyclic ring or on the pendant arms, dictates the choice of starting materials and synthetic strategy. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of these important chelating agents for advanced applications in medicine. Careful control of reaction parameters such as pH, temperature, and stoichiometry is crucial for achieving high yields and purity.

References

- 1. US9458117B2 - Process for producing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid and complexes thereof - Google Patents [patents.google.com]

- 2. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 3. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]

An In-depth Technical Guide to Early Research on Rigidified DOTA Chelators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on rigidified 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelators. By introducing conformational constraints to the macrocyclic backbone, early researchers sought to enhance the thermodynamic stability, kinetic inertness, and relaxivity of DOTA-lanthanide complexes, properties crucial for their application in magnetic resonance imaging (MRI) and radiotherapy. This document delves into the seminal studies that first explored this concept, focusing on the synthesis, characterization, and property evaluation of the initial classes of rigidified DOTA analogues.

Introduction: The Rationale for Rigidification

The DOTA macrocycle is a cornerstone in the design of metal chelators for biomedical applications due to the high thermodynamic stability and kinetic inertness of its lanthanide complexes. However, the inherent flexibility of the cyclen ring and its acetate (B1210297) pendant arms leads to the existence of multiple conformational isomers in solution, primarily the square antiprismatic (SAP) and twisted square antiprismatic (TSAP) geometries. This conformational heterogeneity can influence the water exchange rate and rotational correlation time, both of which are critical parameters for the efficacy of gadolinium-based MRI contrast agents.

Early research hypothesized that by introducing steric hindrance through alkyl substitution on the macrocyclic ring or the pendant arms, it would be possible to "lock" the chelator into a more favorable conformation. This rigidification was predicted to:

-

Enhance Kinetic Inertness: A more rigid structure would create a higher energy barrier for the dissociation of the metal ion, leading to safer in vivo applications.

-

Modulate Relaxivity: By controlling the conformation, researchers aimed to optimize the parameters that govern relaxivity, such as the water exchange rate and the rotational motion of the complex.

-

Simplify Isomeric Distribution: A rigid chelator could favor the formation of a single, well-defined isomeric species in solution, leading to more predictable and uniform properties.

This guide focuses on the pioneering work that validated these hypotheses, with a particular emphasis on the synthesis and characterization of polymethylated DOTA derivatives.

Early Examples of Rigidified DOTA Chelators: The Polymethylated Series

Among the first systematic investigations into DOTA rigidification was the work of Ranganathan and colleagues, who synthesized a series of methylated DOTA analogues.[1] This research provided a foundational understanding of how alkyl substitution impacts the conformational dynamics and physicochemical properties of DOTA-lanthanide complexes. The key early examples from this work include:

-

MDOTA: A mono-methylated DOTA, where a single methyl group is introduced on the macrocyclic ring.

-

M4DOTA: A tetra-methylated DOTA, with four methyl groups on the cyclen backbone.

-

M4DOTMA: An octa-methylated derivative, featuring four methyl groups on the ring and four on the α-carbon of the acetate arms.

These molecules served as the primary models for understanding the principles of DOTA rigidification.

Synthesis of Polymethylated DOTA Ligands: Experimental Protocols

The synthesis of these rigidified chelators involved multi-step procedures, building upon established methods for the preparation of the parent DOTA macrocycle. The following sections detail the generalized experimental protocols for the synthesis of the key polymethylated DOTA ligands, as described in early research.[2]

Synthesis of Mono-methylated Cyclen (Intermediate for MDOTA)

The synthesis of the mono-methylated cyclen backbone is a crucial first step. A common approach involves the protection of three of the four nitrogen atoms of cyclen, followed by methylation of the remaining free amine and subsequent deprotection.

Protocol:

-

Protection: React cyclen with a suitable protecting group (e.g., tosyl groups) under basic conditions to yield tri-protected cyclen.

-

Methylation: Methylate the unprotected secondary amine using a methylating agent such as methyl iodide in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetonitrile.

-

Deprotection: Remove the protecting groups under harsh conditions, for example, using a strong acid, to yield the mono-methylated cyclen.

Synthesis of Tetra-methylated Cyclen (Intermediate for M4DOTA and M4DOTMA)

The tetra-methylated cyclen is synthesized from chiral precursors to ensure the desired stereochemistry.

Protocol:

-

Chiral Precursor Synthesis: Start from a chiral amino acid, such as L-alanine, to introduce the desired stereocenters.

-

Cyclization: Perform a cyclization reaction to form the 12-membered tetra-aza macrocycle with four methyl groups. This often involves a template-assisted reaction.

-

Purification: Purify the resulting tetra-methylated cyclen using chromatographic techniques.

Alkylation of the Cyclen Nitrogen Atoms

Once the methylated cyclen backbones are obtained, the pendant acetate or propionate (B1217596) arms are introduced via alkylation.

Protocol:

-

Reaction Setup: Dissolve the methylated cyclen in an appropriate solvent (e.g., water or a mixed aqueous-organic solvent system).

-

Alkylation: Add an alkylating agent, such as bromoacetic acid or (R)-2-bromopropionic acid, to the solution.

-

pH Control: Maintain the pH of the reaction mixture in the basic range (typically pH 9-11) by the addition of a base like sodium hydroxide (B78521) or potassium carbonate. This is crucial for the deprotonation of the secondary amines, making them nucleophilic.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or NMR spectroscopy.

-

Workup and Purification: Upon completion, acidify the reaction mixture and purify the final ligand using ion-exchange chromatography.

Characterization of Rigidified DOTA-Lanthanide Complexes

The characterization of the resulting lanthanide complexes was essential to understand the impact of rigidification on their structure and properties. NMR spectroscopy was a particularly powerful tool in these early studies.

NMR Spectroscopic Analysis of Conformational Isomers

The presence of the paramagnetic lanthanide ion induces large chemical shift spreads in the NMR spectra of the complexes, allowing for detailed structural analysis. Early studies with ytterbium (Yb³⁺) complexes were particularly informative.[1]

-

Yb-MDOTA: The NMR spectrum of the racemic Yb-MDOTA complex revealed the presence of four distinct, asymmetric topomers. This indicated that even a single methyl group was sufficient to rigidify the tetraaza ring and prevent its inversion, but the acetate arms remained flexible.[1]

-

Yb-M4DOTA: The Yb-M4DOTA complex showed three species in solution. The four methyl groups on the ring effectively prevent the inversion of the ethylenic groups of the macrocycle. However, the acetate arms could still rotate, leading to different isomeric forms.[1]

-

Yb-M4DOTMA: In contrast, the Yb-M4DOTMA complex exhibited a single, highly symmetric species in solution. This demonstrated that the combination of methyl groups on both the ring and the pendant arms completely rigidified the chelator, locking it into a single conformational isomer.[1]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of the lanthanide complexes in D₂O at a concentration suitable for NMR spectroscopy (typically in the millimolar range).

-

Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY/ROESY, and EXSY) NMR spectra on a high-field NMR spectrometer.

-

Spectral Assignment: Assign the resonances in the spectra to the specific protons and carbons of the complex. The large paramagnetic shifts aid in resolving overlapping signals.

-

Conformational Analysis: Analyze the chemical shifts, coupling constants, and cross-peak patterns in the 2D spectra to deduce the solution structure and conformational dynamics of the complexes. The relative intensities of the signals for different species provide information on the isomeric distribution.

Physicochemical Properties of Rigidified DOTA Chelates

Thermodynamic Stability and Kinetic Inertness

While detailed quantitative data for the very first rigidified analogues is sparse in the initial publications, the expectation was that rigidification would lead to enhanced thermodynamic stability and kinetic inertness. The high degree of pre-organization of the rigidified ligands was thought to favor complex formation and disfavor dissociation.

Table 1: Stability Constants of Lanthanide-DOTA Complexes

| Complex | Log K (Sm³⁺) | Log K (Dy³⁺) | Log K (Yb³⁺) | Log K (Lu³⁺) | Reference |

| Ln-DOTA | 23.36 | 23.93 | 23.39 | 23.06 | [3] |

Relaxivity of Gadolinium Complexes

The relaxivity of the gadolinium complexes of these rigidified ligands was a key parameter of interest for their potential as MRI contrast agents.

Table 2: Relaxivity of Gd-DOTA and Rigidified Analogues

| Complex | r₁ (mM⁻¹s⁻¹) at 20 MHz, 37°C | r₁ (mM⁻¹s⁻¹) at 60 MHz, 37°C | Reference |

| Gd-DOTA | ~4.5 | ~4.2 | [1] |

| Gd-MDOTA | Similar to Gd-DOTA | Similar to Gd-DOTA | [1] |

| Gd-M4DOTA | Similar to Gd-DOTA | Similar to Gd-DOTA | [1] |

| Gd-M4DOTMA | Similar to Gd-DOTA | Similar to Gd-DOTA | [1] |

Early studies found that the relaxivities of the Gd³⁺ complexes of the methylated DOTA ligands were very similar to that of the parent Gd-DOTA.[1] This was attributed to the fact that for small molecules like these, the relaxivity is primarily determined by the rotational correlation time (τᵣ), which was not significantly altered by the methyl substitutions. The intermolecular conformational processes that were restricted by rigidification did not appear to have a major influence on the relaxivity of these small complexes.[1] However, the hydration number of the terbium (Tb³⁺) chelates was observed to decrease from DOTMA to M4DOTMA, suggesting that steric crowding could increase the metal-water distance.[1]

Visualizing the Concepts: Diagrams and Workflows

Synthetic Pathway for Polymethylated DOTA Ligands

Caption: Generalized synthetic scheme for polymethylated DOTA chelators.

Conformational Isomerism in DOTA Complexes

Caption: Equilibrium between SAP and TSAP isomers and the effect of rigidification.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of rigidified DOTA-lanthanide complexes.

Conclusion and Future Outlook

The early research into rigidified DOTA chelators, particularly the polymethylated derivatives, provided invaluable insights into the structure-property relationships of these important macrocyclic ligands. These foundational studies demonstrated that:

-

Rigidification is an effective strategy to control the conformational dynamics of DOTA-lanthanide complexes.

-

NMR spectroscopy is a powerful tool for elucidating the solution structures and isomeric distribution of these paramagnetic complexes.

-

For small, monomeric complexes, rigidification alone does not significantly enhance relaxivity , which is dominated by the rotational correlation time.

This early work paved the way for the development of more sophisticated rigidified DOTA chelators, including those with chiral substituents and those designed for conjugation to larger biomolecules, where the effects of rigidification on relaxivity can be more pronounced. The principles established in these seminal studies continue to guide the design of next-generation chelators for advanced imaging and therapeutic applications.

References

- 1. Polymethylated DOTA ligands. 2. Synthesis of rigidified lanthanide chelates and studies on the effect of alkyl substitution on conformational mobility and relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymethylated DOTA ligands. 1. Synthesis of rigidified ligands and studies on the effects of alkyl substitution on acid-base properties and conformational mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (R)-tetraMe-Tetraxetan: A Core Component in Targeted Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tetraMe-Tetraxetan, scientifically known as (1R,4R,7R,10R)-α,α′,α″,α‴-tetramethyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA), is a bifunctional chelating agent that has garnered significant attention in the field of nuclear medicine. As a macrocyclic derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it serves as a crucial component in the development of targeted radiopharmaceuticals. Its primary role is to securely sequester a radionuclide, which is then delivered to a specific biological target, often for the diagnosis or therapy of diseases like cancer.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (R)-tetraMe-Tetraxetan, its synthesis, and its application in targeted radionuclide therapy, with a focus on its use in the FDA-approved drug, Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™).

Physical and Chemical Characteristics

(R)-tetraMe-Tetraxetan is a white to light yellow solid. While extensive experimentally determined data for the specific (R)-enantiomer is not widely published, a combination of computed data and experimental values for closely related compounds provides a solid understanding of its physicochemical profile.

Computed Physicochemical Properties

The following table summarizes the key computed physical and chemical properties of (R)-tetraMe-Tetraxetan.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆N₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 460.5 g/mol | --INVALID-LINK-- |

| Exact Mass | 460.25331412 Da | --INVALID-LINK-- |

| IUPAC Name | (2R)-2-[4,7,10-tris[(1R)-1-carboxyethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoic acid | --INVALID-LINK-- |

| Canonical SMILES | C--INVALID-LINK--N1CCN(CCN(CCN(CC1)--INVALID-LINK--C(=O)O)--INVALID-LINK--C(=O)O)--INVALID-LINK--C(=O)O | --INVALID-LINK-- |

| InChI Key | JNGPYTMGBKNNQV-KLHDSHLOSA-N | --INVALID-LINK-- |

| XLogP3 | -9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 4 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 12 | --INVALID-LINK-- |

| Rotatable Bond Count | 12 | --INVALID-LINK-- |

| Topological Polar Surface Area | 162 Ų | --INVALID-LINK-- |

Experimental and Related Compound Data

| Property | Value | Notes | Source |

| LogP | -2.97 ± 0.02 | Experimentally determined for Zr-DOTMA complex. | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, ethanol, and Chloroform:Methanol (B129727) (8:2) at 5mg/mL. | For a related DOTMA compound. | --INVALID-LINK-- |

| Melting Point | 267 °C | For the parent compound DOTA. | --INVALID-LINK-- |

| Appearance | White to light yellow solid | General observation for DOTA derivatives. | --INVALID-LINK-- |

Experimental Protocols

Synthesis of (1R,4R,7R,10R)-DOTMA

General Synthesis of DOTA Derivatives:

The synthesis of DOTA and its derivatives typically involves the alkylation of the macrocycle 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with a suitable halo-acetic acid derivative. For DOTMA, this would involve a chiral starting material to yield the desired stereoisomer.

A reported synthesis of Zirconium-DOTMA provides some insight into the handling of the compound:

-

Reaction Setup: A solution of DOTMA (529 mg, 1.31 mmol) in 40 mL of methanol is prepared.

-

Addition of Metal Salt: Zirconium acetylacetonate (B107027) (ZrAcAc; 702 mg, 1.44 mmol) is added to the DOTMA solution.

-

Reflux: The resulting solution is refluxed for 3 hours.

-

Precipitation and Isolation: As the reaction proceeds, a white precipitate of Zr-DOTMA forms. This precipitate is then filtered, washed with methanol (2 x 10 mL), and dried in an oven. The reported yield for this step is 94%.[1]

It is important to note that the synthesis of the free DOTMA ligand is a precursor to this step and would involve standard organic synthesis techniques for alkylation and purification.

Radiolabeling Protocol with Lutetium-177

(R)-tetraMe-Tetraxetan is the chelating component of vipivotide tetraxetan (also known as PSMA-617), which is radiolabeled with Lutetium-177 to form [¹⁷⁷Lu]Lu-vipivotide tetraxetan. The following is a general protocol for this radiolabeling procedure.

Materials:

-

Vipivotide tetraxetan (PSMA-617) precursor

-

No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.5) or Ascorbate (B8700270) buffer (pH 4.5-5.0)

-

Ascorbic acid solution (e.g., 50 mg/mL) for quenching

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

Calibrated radioactivity dose calibrator

-

Sterile filters (0.22 µm)

Procedure:

-

Preparation: In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.

-

Precursor Addition: Add the desired amount of vipivotide tetraxetan precursor (e.g., 100 µg).

-

Radionuclide Addition: Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.

-

Incubation: Gently mix the contents and incubate the reaction mixture at 95-100°C for 20-30 minutes.

-

Cooling and Stabilization: After incubation, allow the vial to cool to room temperature behind appropriate shielding. Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.

-

Quality Control: Perform quality control checks to determine radiochemical purity.

Quality Control:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system with a C18 column and a radiometric detector is used to determine the radiochemical purity. The retention time of the radiolabeled product will be distinct from that of free ¹⁷⁷Lu. A radiochemical purity of ≥95% is typically required.

-

Instant Thin-Layer Chromatography (ITLC): ITLC-SG strips with a mobile phase of 0.1 M sodium citrate (B86180) buffer (pH 5.5) can also be used to assess radiochemical purity.

Mechanism of Action in Targeted Radionuclide Therapy

The therapeutic efficacy of [¹⁷⁷Lu]Lu-vipivotide tetraxetan is derived from its ability to selectively deliver a cytotoxic dose of radiation to cancer cells that overexpress the prostate-specific membrane antigen (PSMA).

The process can be broken down into the following key steps:

-

Targeting: Following intravenous administration, the vipivotide tetraxetan component of the radiopharmaceutical circulates in the bloodstream and binds with high affinity to PSMA, which is highly expressed on the surface of most prostate cancer cells.

-

Internalization: Upon binding, the entire complex, including the chelated Lutetium-177, is internalized by the cancer cell.

-

Radiation-Induced Cell Death: Lutetium-177 is a beta-emitting radionuclide with a physical half-life of 6.647 days.[2] The beta particles emitted by ¹⁷⁷Lu have a short path length in tissue, leading to the deposition of energy in and around the cancer cells. This energy deposition causes DNA damage, which ultimately leads to cell death.[2][3]

The following diagram illustrates the workflow of [¹⁷⁷Lu]Lu-vipivotide tetraxetan therapy.

Workflow of [¹⁷⁷Lu]Lu-vipivotide tetraxetan from preparation to cellular action.

Signaling Pathways and Logical Relationships

The "signaling pathway" for [¹⁷⁷Lu]Lu-vipivotide tetraxetan is not a traditional biological signaling cascade but rather a targeted delivery and radiation-induced cell death mechanism. The key logical relationship is the high-affinity binding of the vipivotide tetraxetan ligand to the PSMA receptor, which ensures the selective accumulation of the cytotoxic radionuclide at the tumor site.

The following diagram illustrates the logical relationship of the key components in this therapeutic approach.

References

- 1. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vipivotide tetraxetan - Wikipedia [en.wikipedia.org]

Technical Guide: Chelation Properties of Tetraaza Macrocyclic Ligands with Lanthanides

Disclaimer: Initial literature searches for the specific compound "(R)-tetraMe-Tetraxetan" did not yield publicly available scientific data. This suggests the compound may be novel, proprietary, or designated under a different nomenclature. This guide has been constructed using the well-characterized and structurally related macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives as a representative model. The principles, experimental methodologies, and data herein are fundamental to the study of lanthanide chelation by tetraaza macrocycles and serve as a robust framework for evaluating novel agents like (R)-tetraMe-Tetraxetan.

Introduction

Trivalent lanthanide ions (Ln³⁺) possess unique physicochemical properties, including sharp, line-like emission spectra and large magnetic moments, which make them invaluable in biomedical applications such as magnetic resonance imaging (MRI), time-resolved luminescence assays, and radiotherapy.[1] However, the free Ln³⁺ aquo ion is toxic and exhibits poor photophysical and magnetic properties in aqueous solution. Effective application requires sequestration by a chelating ligand.

Macrocyclic polyaminocarboxylate ligands, such as DOTA, are considered the gold standard for lanthanide chelation. Their pre-organized structure forms exceptionally stable and kinetically inert complexes with lanthanide ions.[1][2] The rigidity of the macrocyclic ring and the octadentate coordination environment—typically involving four nitrogen atoms and four carboxylate oxygens—encapsulate the lanthanide ion, shielding it from the aqueous environment and preventing its release in vivo.[1] The thermodynamic stability and kinetic inertness of these complexes are paramount for their safe and effective use in diagnostics and therapeutics.[3]

This guide provides an in-depth overview of the chelation properties of DOTA-type ligands with lanthanides, focusing on quantitative stability data, detailed experimental protocols for synthesis and characterization, and logical workflows relevant to drug development.

Quantitative Chelation Data

The stability of a lanthanide-ligand complex is described by its thermodynamic stability constant (log Kₘₗ) and its kinetic inertness (typically measured by its dissociation half-life, t₁/₂). High thermodynamic stability indicates a strong binding affinity, while high kinetic inertness ensures the complex does not readily dissociate under physiological conditions.

Thermodynamic Stability Constants

The stability of Ln³⁺-DOTA complexes generally increases across the lanthanide series, corresponding to the decrease in ionic radius (lanthanide contraction), which allows for a tighter fit within the ligand's cavity.[4]

| Lanthanide Ion | log Kₘₗ of [Ln(DOTA)]⁻ | log Kₘₗ of [Ln(DOTP)]⁵⁻ |

| La³⁺ | 23.90 | 27.6 |

| Ce³⁺ | 24.33 | - |

| Pr³⁺ | 24.96 | - |

| Nd³⁺ | 25.20 | - |

| Sm³⁺ | 26.20 | - |

| Eu³⁺ | 28.20[5] | 28.9 |

| Gd³⁺ | 25.50 | 29.2 |

| Tb³⁺ | 28.60[5] | 29.5 |

| Dy³⁺ | - | 29.6 |

| Ho³⁺ | - | 29.6 |

| Er³⁺ | - | 29.6 |

| Tm³⁺ | - | 29.6 |

| Yb³⁺ | 28.90 | 29.6 |

| Lu³⁺ | 29.20[5] | 29.6 |

| Table 1: Thermodynamic stability constants (log Kₘₗ) for lanthanide complexes with DOTA and its phosphonate (B1237965) analog, DOTP, at 25°C.[4][5][6] Note that values can vary slightly based on experimental conditions (e.g., ionic strength). |

Kinetic Inertness

The dissociation of lanthanide-DOTA complexes is often studied under acidic conditions, as the process is typically acid-catalyzed. The extraordinary kinetic inertness of these complexes is a key feature for their in vivo application.

| Complex | Dissociation Half-Life (t₁/₂) | Conditions |

| [Ce(DOTA)]⁻ | 4.62 min | 1.0 M HClO₄, 25°C[7] |

| [Eu(DOTA)]⁻ | ~3.5 hours | 1.0 M HClO₄, 25°C[7] |

| [Gd(DOTA)]⁻ | Very High (days) | pH 7.4, 37°C |

| [Lu(DOTA)]⁻ | Extremely High | pH 7.4, 37°C |

| Table 2: Representative dissociation half-lives for selected Ln³⁺-DOTA complexes, highlighting their high kinetic stability.[7][8] |

Experimental Protocols & Methodologies

Synthesis of a Bifunctional DOTA Chelator

For conjugation to biomolecules, a bifunctional version of the chelator with a reactive handle is required. A common and versatile intermediate is DOTA-tris(t-Bu ester), which has a free carboxylic acid for amide coupling.

Protocol: Solid-Phase Synthesis of DOTA-Peptide Conjugates [9][10] This method details the assembly of the DOTA chelator directly onto a peptide synthesized on a solid-phase resin.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a Rink-amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry. After the final amino acid is coupled, remove the N-terminal Fmoc protecting group.[9]

-

Bromoacetylation: React the N-terminal amine of the resin-bound peptide with bromoacetic acid activated in situ with a coupling agent like DIC (N,N'-diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).

-

Cyclen Attachment: React the bromoacetylated peptide-resin with an excess of cyclen (1,4,7,10-tetraazacyclododecane) in a solvent like DMF. One of the secondary amines of the cyclen displaces the bromide, attaching the macrocycle to the peptide.[9]

-

Alkylation of Pendants: React the remaining three secondary amines of the cyclen ring with tert-butyl bromoacetate (B1195939) in the presence of a non-nucleophilic base (e.g., DIPEA) to form the protected carboxylate arms.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). This cleaves the peptide from the resin and simultaneously removes the tert-butyl protecting groups from the DOTA moiety.

-

Purification: Purify the crude DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Lanthanide Complexation

Protocol: General Lanthanide Chelation [11][12]

-

Ligand Dissolution: Dissolve the purified DOTA-conjugate in high-purity water (e.g., Milli-Q) to a concentration of approximately 10-50 mM.

-

pH Adjustment: Adjust the pH of the ligand solution to between 5.5 and 6.5 using a dilute acid or base (e.g., 0.1 M HCl, 0.1 M NaOH). This pH range is optimal for complexation, preventing protonation of the ligand's amines while avoiding the formation of insoluble lanthanide hydroxides.

-

Lanthanide Addition: Prepare a stock solution of the desired lanthanide(III) chloride (LnCl₃) or triflate (Ln(OTf)₃) salt in water. Add 0.95-1.0 equivalents of the Ln³⁺ solution dropwise to the stirring ligand solution. Using a slight sub-stoichiometric amount of metal can help avoid the need to remove excess free metal later.

-

Reaction Monitoring: Maintain the pH of the reaction mixture between 5.5 and 6.5 by adding small aliquots of base as needed, as the complexation reaction releases protons. The reaction can be gently heated (e.g., 40-60°C) to accelerate complex formation. Progress can be monitored by testing a small aliquot with a metal indicator dye (e.g., xylenol orange), which will show a color change in the presence of free Ln³⁺.[12]

-

Purification: Once the reaction is complete (no free Ln³⁺ detected), the final complex can be purified from any uncomplexed ligand or excess salts by RP-HPLC or size-exclusion chromatography if necessary.

Determination of Stability Constants

Protocol: Potentiometric Titration [13][14] Potentiometric titration is a standard method for determining protonation constants of a ligand and the stability constants of its metal complexes.

-

System Calibration: Calibrate a high-precision pH electrode and titration apparatus using standard acid-base titrations to convert pH readings (activity) to proton concentrations ([H⁺]).[13]

-

Ligand Titration: In a thermostatted, jacketed vessel under an inert atmosphere (e.g., nitrogen), titrate a known concentration of the ligand solution (at a constant ionic strength, e.g., 0.1 M KCl) with a standardized, CO₂-free solution of a strong base (e.g., NaOH). Record the pH change as a function of the volume of titrant added. This allows for the calculation of the ligand's protonation constants (pKa values).

-

Complex Titration: Repeat the titration with a new solution containing the same concentration of ligand plus a known concentration of a lanthanide ion (typically at a 1:1 metal-to-ligand ratio).[14]

-

Data Analysis: The titration data (pH vs. volume of titrant) for both the ligand alone and the metal-ligand system are analyzed using specialized computer programs (e.g., BEST, Hyperquad).[15] These programs fit the data to a model that includes all relevant species in solution (protonated ligand, free metal, hydrolyzed metal, and the metal-ligand complex) to calculate the overall stability constant, log β (equivalent to log Kₘₗ).

Visualizations: Workflows and Processes

Experimental Workflow for Lanthanide Chelate Synthesis & Characterization

The following diagram illustrates the typical workflow from ligand synthesis to the characterization of the final lanthanide complex.

Logical Diagram of Potentiometric Titration

This diagram outlines the logical process for determining stability constants using potentiometric titration.

Signaling Pathway for a Luminescent Lanthanide Probe

Lanthanide complexes can be designed as luminescent probes. The "antenna effect" is the key signaling pathway where an organic chromophore absorbs light and transfers the energy to the lanthanide ion, which then emits light.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Extraordinary kinetic inertness of lanthanide( iii ) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01893E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Thermodynamic Stability of Metal Complexes with Methylated Tetra-aza Macrocycles

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific thermodynamic data for a ligand precisely named "(R)-tetraMe-Tetraxetan" is not available in the public domain. This name likely describes a tetra-aza macrocyclic ligand with four methyl groups on the ring in an (R) configuration and four acetate-like chelating arms, analogous to the well-known DOTA ligand (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This guide will, therefore, focus on the thermodynamic stability of metal complexes with closely related and well-documented methylated tetra-aza macrocycles, such as derivatives of cyclam (1,4,8,11-tetraazacyclotetradecane) and DOTA. The principles, experimental protocols, and data presented here provide a strong framework for understanding the thermodynamic behavior of such complexes.

Introduction to Thermodynamic Stability of Macrocyclic Metal Complexes

The thermodynamic stability of a metal complex in solution is a measure of the strength of the interaction between the metal ion and the ligand(s) at equilibrium. It is quantified by the stability constant (also known as the formation constant), K. For a simple 1:1 metal-ligand complex, the formation equilibrium is represented as:

M + L ⇌ ML

The corresponding stability constant, K, is given by:

K = [ML] / ([M][L])

where [M], [L], and [ML] are the equilibrium concentrations of the metal ion, the ligand, and the complex, respectively. A higher value of K indicates a more stable complex. Stability constants are often expressed in logarithmic form (log K).

Several factors contribute to the high thermodynamic stability of metal complexes with tetra-aza macrocycles:

-

The Chelate Effect: Polydentate ligands, which bind to a central metal ion through multiple donor atoms to form one or more rings, create complexes that are significantly more stable than those formed with a comparable number of monodentate ligands. This increased stability is primarily due to a favorable entropy change upon complexation.

-

The Macrocyclic Effect: The stability of a metal complex is further enhanced when the polydentate ligand is a macrocycle. This "macrocyclic effect" is attributed to both enthalpic and entropic contributions. The pre-organized nature of the macrocycle reduces the entropic penalty of binding, and the snug fit of the metal ion within the macrocyclic cavity can lead to a more favorable enthalpy of complexation.

-

Influence of Methylation: The addition of methyl groups to the macrocyclic backbone can influence the thermodynamic stability of the resulting metal complexes in several ways:

-

Increased Basicity: Methyl groups are electron-donating and can increase the basicity of the nitrogen donor atoms, potentially leading to stronger metal-ligand bonds and higher stability constants.

-

Steric Hindrance: The size and position of the methyl groups can introduce steric hindrance, which may prevent the ligand from adopting the ideal conformation for metal coordination, thereby destabilizing the complex.

-

Rigidity: Methylation can increase the rigidity of the macrocycle, which can either pre-organize the ligand for metal binding (enhancing stability) or prevent it from adapting to the preferred coordination geometry of a particular metal ion (decreasing stability).

-

Experimental Protocols for Determining Thermodynamic Stability

The determination of stability constants for metal complexes is crucial for understanding their behavior in various applications. The following are detailed methodologies for two common techniques.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of acid or base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.

Experimental Setup:

-

A high-precision pH meter with a glass electrode.

-

A constant temperature water bath to maintain a fixed temperature (e.g., 25.0 ± 0.1 °C).

-

An automated burette for precise delivery of the titrant.

-

A titration vessel, often jacketed to connect to the water bath.

-

An inert atmosphere (e.g., argon or nitrogen) to prevent interference from atmospheric CO2.

Typical Procedure (Irving-Rossotti Method):

-

Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HClO4), and a strong base (e.g., NaOH) of accurately known concentrations. An inert salt (e.g., NaClO4 or KNO3) is added to maintain a constant ionic strength.

-

Titration Sets: Perform three sets of titrations:

-

Acid Titration: Titrate the strong acid with the strong base.

-

Ligand Titration: Titrate a mixture of the strong acid and the ligand with the strong base.

-

Metal-Ligand Titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the strong base.

-

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: The titration data are used to calculate the average number of protons bound per ligand molecule (n̄A) and the average number of ligands bound per metal ion (n̄). The free ligand concentration ([L]) is then calculated for each point in the metal-ligand titration. A formation curve is constructed by plotting n̄ against pL (-log[L]). The stepwise stability constants (K1, K2, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K1. More sophisticated data analysis is typically performed using specialized software like SUPERQUAD or Hyperquad.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change (enthalpy, ΔH) associated with the binding interaction between a metal and a ligand. From the enthalpy and the binding constant (K), the Gibbs free energy (ΔG) and entropy (ΔS) of the reaction can be determined, providing a complete thermodynamic profile of the interaction.

Experimental Setup:

-

An isothermal titration calorimeter, which consists of a sample cell, a reference cell, and a high-precision injection syringe.

-

The instrument is thermostatted to maintain a constant temperature.

Typical Procedure:

-

Solution Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution. The solutions must be carefully degassed to avoid the formation of air bubbles in the calorimeter.

-

Loading the Calorimeter: The ligand solution is typically loaded into the sample cell, and the metal ion solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the metal solution are made into the ligand solution in the sample cell. The heat released or absorbed upon each injection is measured.

-

Data Collection: The raw data consists of a series of heat flow peaks corresponding to each injection.

-

Data Analysis: The area under each peak is integrated to determine the heat change for that injection. These values are then plotted against the molar ratio of metal to ligand. The resulting binding isotherm is fitted with a suitable binding model (e.g., a single set of identical sites) using specialized software to determine the binding constant (K), the stoichiometry (n), and the enthalpy of binding (ΔH).

Quantitative Data: Stability of Methylated Tetra-aza Macrocycle Complexes

The following tables summarize the stability constants (log K) for metal complexes of N-tetramethylcyclam (TMC) and a tetramethylated DOTA derivative. These values illustrate the influence of methylation on the thermodynamic stability.

Table 1: Stability Constants (log K) of Metal Complexes with 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (TMC)

| Metal Ion | log K | Conditions | Reference |

| Co²⁺ | 11.0 | 0.1 M NaClO₄, 25 °C | [1] |

| Ni²⁺ | 6.1 | 0.1 M NaClO₄, 25 °C | [1] |

| Cu²⁺ | 21.5 | 0.1 M NaClO₄, 25 °C | [1] |

| Zn²⁺ | 10.2 | 0.1 M NaClO₄, 25 °C | [1] |

Note: The stability of these complexes is generally lower than that of the corresponding complexes with the unsubstituted cyclam, which is attributed to steric hindrance from the methyl groups.[2]

Table 2: Stability Constants (log K) of Lanthanide Complexes with a Tetramethylated DOTA Derivative (M4DOTA)

| Metal Ion | log K | Conditions | Reference |

| Eu³⁺ | ~23 | Not specified | [3] |

| Gd³⁺ | ~23 | Not specified | [3] |

| Yb³⁺ | ~24 | Not specified | [3] |

Note: The stability of these complexes is comparable to or slightly higher than that of the corresponding DOTA complexes, suggesting that the increased basicity of the nitrogen atoms due to methylation outweighs any destabilizing steric effects for these lanthanide ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining stability constants.

Caption: Workflow for Potentiometric Titration.

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The thermodynamic stability of metal complexes with methylated tetra-aza macrocycles is governed by a complex interplay of the chelate effect, the macrocyclic effect, and the electronic and steric influences of the methyl substituents. While specific data for "(R)-tetraMe-Tetraxetan" is not available, the principles and data for analogous compounds like methylated cyclam and DOTA derivatives provide a robust foundation for understanding and predicting their behavior. The experimental protocols of potentiometric titration and isothermal titration calorimetry are powerful tools for quantitatively characterizing these interactions, providing essential data for the design and development of new metal-based compounds for applications in medicine and beyond.

References

The Elusive Kinetic Profile of (R)-tetraMe-Tetraxetan: A Review of Related Macrocyclic Chelates for Drug Development

For Immediate Release

[City, State] – The bifunctional chelator (R)-tetraMe-Tetraxetan, a derivative of the widely-used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), has garnered interest within the scientific community, particularly in the realm of preclinical tumor pre-targeting and radiopharmaceutical development. Despite its promising applications, a comprehensive, publicly available dataset detailing the quantitative kinetic inertness of its metal chelates remains conspicuously absent. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of the principles of kinetic inertness by examining data from closely related macrocyclic chelators, thereby offering a predictive framework for the behavior of (R)-tetraMe-Tetraxetan.

The kinetic inertness of a metal-chelate complex is a critical parameter in the design of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. It refers to the rate at which the metal ion dissociates from the chelator in vivo. High kinetic inertness is paramount to prevent the release of potentially toxic free metal ions, which can lead to off-target accumulation and undesirable side effects. For radiopharmaceuticals, this stability ensures that the radionuclide remains bound to the targeting molecule, maximizing its efficacy at the desired site and minimizing radiation exposure to healthy tissues.

Understanding Kinetic Inertness: Lessons from DOTA and its Analogs

The dissociation of lanthanide(III)-DOTA complexes is known to be a slow, acid-catalyzed process. The kinetic stability of these complexes is a key reason for their successful clinical use. The table below summarizes kinetic data for some relevant macrocyclic chelators to provide a comparative context.

| Chelator | Metal Ion | Dissociation Half-Life (t½) | Conditions | Reference |

| DOTA | Gd³⁺ | Extremely long | Physiological pH | [General Literature] |

| DOTA | Eu³⁺ | Extremely long | Physiological pH | [General Literature] |

| DOTAMA | Gd³⁺ | Comparable to Gd-DOTA | Acidic | [1] |

| DOTAMAP | Gd³⁺ | Faster than Gd-DOTA | Acidic | [1] |

Note: This table is illustrative and compiled from general knowledge and specific studies on DOTA derivatives. The lack of specific data for (R)-tetraMe-Tetraxetan necessitates this comparative approach.

Experimental Protocols for Assessing Kinetic Inertness

The determination of the kinetic inertness of metal chelates involves challenging the complex under physiological or stressed conditions and monitoring its dissociation over time. A general experimental workflow for such an assessment is outlined below.

Caption: A generalized workflow for determining the kinetic inertness of a metal chelate.

A more detailed experimental protocol for assessing the acid-catalyzed dissociation of a lanthanide complex, adapted from studies on DOTA derivatives, is as follows:

Objective: To determine the pseudo-first-order rate constant of dissociation of a Lanthanide-(R)-tetraMe-Tetraxetan complex in acidic media.

Materials:

-

Purified Lanthanide-(R)-tetraMe-Tetraxetan complex

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M, 5 M)

-

Constant temperature water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a radiodetector

-

Scintillation counter or other appropriate radioactivity measurement device

Procedure:

-

Reaction Setup: A solution of the Lanthanide-(R)-tetraMe-Tetraxetan complex of a known concentration is prepared in a non-complexing buffer.

-

Initiation of Dissociation: The dissociation reaction is initiated by adding a large excess of a standardized HCl solution to the complex solution, which is maintained at a constant temperature (e.g., 25°C, 37°C, or higher to accelerate the reaction).

-

Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: The reaction in the aliquot is immediately quenched by neutralizing the acid with a suitable base to prevent further dissociation.

-

Analysis: The amount of intact complex remaining in each aliquot is determined by radio-HPLC. The chromatogram will show peaks corresponding to the intact complex and potentially the free radiometal.

-

Data Analysis: The natural logarithm of the percentage of the intact complex is plotted against time. The slope of the resulting straight line gives the pseudo-first-order rate constant (k_obs).

-

Determination of Acid Dependence: The experiment is repeated at different acid concentrations to determine the order of the reaction with respect to [H⁺].

Logical Relationship of Stability and Application

The kinetic inertness of a chelate is intrinsically linked to its suitability for in vivo applications. The following diagram illustrates this relationship.

Caption: The pivotal role of kinetic inertness for successful in vivo applications.

Conclusion

While the specific kinetic inertness of (R)-tetraMe-Tetraxetan chelates remains to be quantitatively elucidated in publicly accessible literature, the foundational knowledge from DOTA and its derivatives provides a strong basis for understanding its likely behavior. The experimental protocols outlined here offer a standard methodology for researchers to determine these crucial parameters. For drug development professionals, the emphasis on high kinetic stability as a prerequisite for safe and effective in vivo applications cannot be overstated. Further research dedicated to the detailed kinetic profiling of (R)-tetraMe-Tetraxetan and its metal complexes is essential to fully unlock its potential in diagnostic and therapeutic applications.

References

Unveiling (R)-tetraMe-Tetraxetan: A Technical Guide to a Novel Bifunctional Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radiopharmaceuticals is continually evolving, with the development of novel bifunctional chelating agents (BFCAs) at its core. These molecules are instrumental in stably incorporating a therapeutic or diagnostic radionuclide onto a targeting biomolecule, such as a peptide or antibody. Among the promising new entries in this field is (R)-tetraMe-Tetraxetan, a macrocyclic chelator derived from the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework. This in-depth guide explores the fundamental aspects of (R)-tetraMe-Tetraxetan, presenting available data, outlining key experimental protocols, and visualizing the underlying scientific workflows.

(R)-tetraMe-Tetraxetan, also known as (R)-tetraMe-DOTA, is distinguished by the presence of four methyl groups on the tetraacetic acid arms, a structural modification that can influence its chelation kinetics, complex stability, and the overall properties of the resulting radiopharmaceutical.[1][2] Its primary application lies in the pre-targeting of tumors, where it is conjugated to biomolecules to facilitate the delivery of radionuclides for imaging or therapy.[1][2]

Core Concepts of Bifunctional Chelators

A bifunctional chelator possesses two critical functionalities: a chelating moiety that securely binds a radiometal and a reactive functional group for covalent attachment to a targeting vector. The stability of the metal-chelator complex is paramount to prevent the in vivo release of the radionuclide, which could lead to off-target toxicity and degradation of imaging quality.

Caption: The central role of a bifunctional chelator in linking a radionuclide to a targeting biomolecule to form a radiopharmaceutical.

Quantitative Data

While specific quantitative data for (R)-tetraMe-Tetraxetan is not yet widely available in the public domain, the following table outlines the key parameters that are essential for the evaluation of any new bifunctional chelating agent. This structure can be populated as data emerges from ongoing and future research.

| Parameter | Radionuclide | Value | Method | Reference |

| Stability Constant (log K) | Lu-177 | Data not available | Potentiometric Titration | |

| Ga-68 | Data not available | |||

| Y-90 | Data not available | |||

| Cu-64 | Data not available | |||

| Radiolabeling Efficiency | Lu-177 | Data not available | Radio-TLC / Radio-HPLC | |

| Ga-68 | Data not available | |||

| Specific Activity | Lu-177 | Data not available | ||

| In Vitro Stability | Lu-177 | Data not available | Serum Incubation | |

| Receptor Binding Affinity (IC50/Kd) | Conjugate Specific | Data not available | Competitive Binding Assay | |

| In Vivo Tumor Uptake (%ID/g) | Conjugate Specific | Data not available | Biodistribution Studies |

Experimental Protocols

The development and application of (R)-tetraMe-Tetraxetan in radiopharmaceuticals involve a series of critical experimental procedures. The following sections provide detailed methodologies for these key steps, based on established protocols for DOTA-derived chelators.

Synthesis and Characterization of (R)-tetraMe-Tetraxetan

The synthesis of DOTA derivatives often involves the alkylation of the cyclen macrocycle. For (R)-tetraMe-Tetraxetan, a stereospecific synthesis would be required to obtain the desired (R)-configuration of the methyl groups.

A generalized synthetic approach for DOTA-tetraamide derivatives, which can be adapted, involves:

-

Alkylation of Cyclen: Reaction of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with a suitable α-halo amide derivative in the presence of a base.

-

Purification: Purification of the resulting tetra-substituted product using chromatographic techniques.

-

Characterization: Confirmation of the structure and purity using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Conjugation to a Targeting Biomolecule

To create a targeted radiopharmaceutical, (R)-tetraMe-Tetraxetan must be conjugated to a biomolecule. This is typically achieved by activating one of the carboxyl groups of the chelator to form a reactive ester (e.g., N-hydroxysuccinimide ester) which can then react with an amine group (e.g., lysine (B10760008) residue) on the biomolecule.

Caption: A generalized workflow for the conjugation of a bifunctional chelator to a targeting biomolecule.

Radiolabeling with a Therapeutic or Diagnostic Radionuclide

The final step in preparing the radiopharmaceutical is the incorporation of the radionuclide into the chelator-biomolecule conjugate.

A general protocol for radiolabeling with Lutetium-177 (¹⁷⁷Lu) is as follows:

-

Reagent Preparation:

-

Prepare a solution of the (R)-tetraMe-Tetraxetan-conjugated biomolecule in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium ascorbate, pH 4.5-5.5).

-

Obtain a calibrated solution of ¹⁷⁷LuCl₃.

-

-

Radiolabeling Reaction:

-

In a sterile, pyrogen-free vial, combine the conjugate solution and the ¹⁷⁷LuCl₃ solution.

-

Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specified time (e.g., 15-30 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity of the product using radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). The labeled conjugate should be separable from free ¹⁷⁷Lu.

-

-

Purification (if necessary):

-

If the radiochemical purity is below the desired threshold (typically >95%), purify the product using a suitable method such as solid-phase extraction (SPE) or size-exclusion chromatography (SEC).

-

Caption: A typical experimental workflow for the radiolabeling of a DOTA-conjugated molecule with Lutetium-177.

Future Directions

The full potential of (R)-tetraMe-Tetraxetan as a bifunctional chelating agent will be realized as more comprehensive data on its performance becomes available. Future research should focus on:

-

Systematic Evaluation of Stability: Determining the thermodynamic stability constants and kinetic inertness of (R)-tetraMe-Tetraxetan complexes with a range of medically relevant radionuclides.

-

Optimization of Radiolabeling: Establishing robust and efficient radiolabeling protocols for various radionuclides, including optimization of pH, temperature, and reaction time.

-

Preclinical Evaluation: Conducting in vitro and in vivo studies with (R)-tetraMe-Tetraxetan conjugated to different targeting molecules to assess its biodistribution, tumor targeting efficacy, and safety profile.

-

Comparative Studies: Benchmarking the performance of (R)-tetraMe-Tetraxetan against established chelators like DOTA and DTPA to highlight its potential advantages.

The development of novel bifunctional chelators like (R)-tetraMe-Tetraxetan is crucial for advancing the field of nuclear medicine. By providing improved chelation properties, these new agents can lead to the creation of more effective and safer radiopharmaceuticals for the diagnosis and treatment of a wide range of diseases. This guide serves as a foundational resource for researchers and developers interested in exploring the potential of this promising new chelator.

References

(R)-tetraMe-Tetraxetan: An In-Depth Technical Guide for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of radiopharmaceutical development, the choice of a bifunctional chelator is paramount to the successful in vivo targeting and delivery of therapeutic or diagnostic radionuclides. (R)-tetraMe-Tetraxetan, also known as (R)-tetraMe-DOTA, is a macrocyclic chelating agent that has garnered interest for its potential to form stable complexes with a variety of radiometals. As a derivative of the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), (R)-tetraMe-Tetraxetan features methyl groups on the acetate (B1210297) arms, which can influence its coordination chemistry, labeling kinetics, and the in vivo stability of the resulting radiometal complex. This technical guide provides a comprehensive overview of (R)-tetraMe-Tetraxetan, including its synthesis, radiolabeling procedures, bioconjugation, and available quantitative data to inform its application in the development of next-generation radiopharmaceuticals.

Core Concepts and Rationale

The development of novel bifunctional chelators is a critical area of research in nuclear medicine.[1][2][3][4][5] The ideal chelator must efficiently and stably bind the desired radiometal under mild conditions, be readily conjugated to a targeting biomolecule (such as a peptide or antibody), and maintain the favorable pharmacokinetic properties of the resulting radiopharmaceutical.[1][2][3][4][5] The introduction of methyl groups to the DOTA framework, as in (R)-tetraMe-Tetraxetan, is a strategy to modulate these properties.

Experimental Protocols

Synthesis of (R)-tetraMe-Tetraxetan Analogues

General Solid-Phase Synthesis of DOTA-functionalized Peptides:

A convenient approach for the functionalization of peptides with DOTA has been developed using solid-phase synthesis. This method involves the assembly of protected components of both the peptide and the chelator on the same solid resin support. Deprotection and cleavage are then performed in a single step.[6]

Protocol: Solid-Phase Synthesis of DOTA-Peptides [7]

-

Peptide Synthesis: Synthesize the desired peptide on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Acylation: Acylate the amino terminus of the peptide-resin with a bromoacetic acid activated ester.

-

Reaction with Cyclen: React the bromoacetylated peptide-resin with 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), leading to the nucleophilic displacement of the bromide.

-

Trialkylation: Perform trialkylation of the cyclen amines with tert-butyl bromoacetate.

-

Cleavage and Deprotection: Use a trifluoroacetic acid (TFA)-mediated cleavage cocktail to simultaneously cleave the DOTA-peptide from the resin and remove protecting groups.

-

Purification: Purify the crude DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with 64Cu

The following protocol is adapted from a procedure for labeling DOTA-conjugated peptides with Copper-64.[2]

Protocol: 64Cu Radiolabeling of DOTA-Peptide Conjugates

-

Preparation: To a solution of the DOTA-peptide conjugate (e.g., 1-20 µg) in 0.1 M sodium acetate buffer (pH 5.5), add 222 MBq of 64CuCl2.

-

Incubation: Incubate the reaction mixture at 60°C for 30 minutes.

-

Quenching: Terminate the reaction by adding a small volume of EDTA solution.

-

Purification: Purify the 64Cu-DOTA-peptide using a Sep-Pak C18 cartridge. Elute the product with ethanol (B145695).

-